2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one
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Overview
Description
2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one is a fluorinated organic compound with a unique structure that includes both difluoro and trifluoromethyl groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one typically involves the introduction of fluorine atoms into a furan ring. One common method is the electrophilic fluorination of a suitable furan precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, low temperatures, and the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow fluorination processes. These methods can offer better control over reaction parameters and higher yields compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced furan derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its unique structure may contribute to the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound can be used in the production of advanced materials with desirable properties such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-5-methylfuran-3(2H)-one
- 2,2-Difluoro-5-(trifluoromethyl)thiophene-3(2H)-one
- 2,2-Difluoro-5-(trifluoromethyl)pyrrole-3(2H)-one
Uniqueness
2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one is unique due to the combination of difluoro and trifluoromethyl groups on a furan ring. This structural feature imparts distinct electronic and steric properties, making the compound valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
84598-77-6 |
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Molecular Formula |
C5HF5O2 |
Molecular Weight |
188.05 g/mol |
IUPAC Name |
2,2-difluoro-5-(trifluoromethyl)furan-3-one |
InChI |
InChI=1S/C5HF5O2/c6-4(7,8)3-1-2(11)5(9,10)12-3/h1H |
InChI Key |
YYYSMVADTVSHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(C1=O)(F)F)C(F)(F)F |
Origin of Product |
United States |
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